4,5-Dimethoxy-N-[(5-methyl-2-furyl)methyl]-2-nitrobenzamide
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Overview
Description
4,5-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a nitro group, a furan ring, and methoxy groups attached to a benzamide structure. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide involves several stepsFor example, a typical synthetic route might involve the following steps :
Nitration: The precursor compound, such as 4,5-dimethoxybenzaldehyde, is nitrated using red fuming nitric acid in glacial acetic acid at low temperatures (0°C) to form the nitro derivative.
Furan Ring Introduction: The nitro derivative is then reacted with a furan-containing reagent, such as 5-methylfurfural, under appropriate conditions to introduce the furan ring.
Amidation: The final step involves the amidation of the intermediate product with an amine, such as methylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
4,5-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a probe to study the interactions of nitrobenzamide derivatives with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The furan ring and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrophenyl-(5-methylfuran-2-yl)methanone: Similar structure but lacks the amide group.
2,5-Dimethoxy-4-methylamphetamine (DOM): Contains methoxy groups and a similar aromatic structure but is an amphetamine derivative.
5-Methylfurfural: Contains the furan ring and methyl group but lacks the nitro and benzamide groups.
Uniqueness
4,5-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro group and the furan ring makes it a versatile compound for various applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C15H16N2O6 |
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Molecular Weight |
320.30 g/mol |
IUPAC Name |
4,5-dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H16N2O6/c1-9-4-5-10(23-9)8-16-15(18)11-6-13(21-2)14(22-3)7-12(11)17(19)20/h4-7H,8H2,1-3H3,(H,16,18) |
InChI Key |
NCAUNMNBKMOUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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